5-Piperidin-1-ylsulfonylnaphthalen-1-amine
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Overview
Description
5-Piperidin-1-ylsulfonylnaphthalen-1-amine is a compound that features a piperidine ring attached to a naphthalene moiety via a sulfonyl linkage. Piperidine is a six-membered heterocyclic amine, which is widely used in the synthesis of various organic compounds, including pharmaceuticals. The naphthalene ring is a polycyclic aromatic hydrocarbon, known for its stability and presence in many chemical compounds.
Preparation Methods
The synthesis of 5-Piperidin-1-ylsulfonylnaphthalen-1-amine typically involves the reaction of naphthalene derivatives with piperidine under specific conditions. One common method involves the sulfonylation of naphthalene followed by the introduction of the piperidine group. The reaction conditions often include the use of a sulfonyl chloride reagent and a base to facilitate the formation of the sulfonyl linkage. Industrial production methods may involve multi-step synthesis processes, including purification and isolation steps to ensure the desired product’s purity and yield .
Chemical Reactions Analysis
5-Piperidin-1-ylsulfonylnaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine or naphthalene moiety is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols.
Scientific Research Applications
5-Piperidin-1-ylsulfonylnaphthalen-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug discovery and development.
Industry: The compound is used in the production of various chemical products, including dyes and polymers.
Mechanism of Action
The mechanism of action of 5-Piperidin-1-ylsulfonylnaphthalen-1-amine involves its interaction with specific molecular targets. The piperidine moiety can interact with biological receptors, while the naphthalene ring can intercalate with DNA or other biomolecules. These interactions can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes. The exact molecular pathways involved depend on the specific biological context and the compound’s concentration .
Comparison with Similar Compounds
5-Piperidin-1-ylsulfonylnaphthalen-1-amine can be compared with other piperidine-containing compounds, such as:
Piperine: A naturally occurring alkaloid with antioxidant and anti-inflammatory properties.
Evodiamine: An alkaloid with potential anticancer and anti-inflammatory effects.
Matrine: A compound with antimicrobial and anticancer activities.
Berberine: Known for its antimicrobial and antidiabetic properties.
Properties
Molecular Formula |
C15H18N2O2S |
---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
5-piperidin-1-ylsulfonylnaphthalen-1-amine |
InChI |
InChI=1S/C15H18N2O2S/c16-14-8-4-7-13-12(14)6-5-9-15(13)20(18,19)17-10-2-1-3-11-17/h4-9H,1-3,10-11,16H2 |
InChI Key |
CPNHVLGXXUPGIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC3=C2C=CC=C3N |
Origin of Product |
United States |
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